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Compound of Interest

Compound Name: Methyl 5-bromo-4-methylpicolinate

Cat. No.: B1527124 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 5-bromo-4-
methylpicolinate

Introduction: The Structural Imperative of
Substituted Pyridines
In the landscape of modern drug development and materials science, pyridine derivatives

represent a cornerstone of molecular design. Their prevalence in pharmaceuticals,

agrochemicals, and functional materials necessitates robust and unequivocal methods for

structural characterization.[1] Among the most powerful of these methods is Nuclear Magnetic

Resonance (NMR) spectroscopy, which provides an unparalleled window into the molecular

architecture, connectivity, and electronic environment of a compound.[1]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-
bromo-4-methylpicolinate (IUPAC Name: Methyl 5-bromo-4-methylpyridine-2-carboxylate).

As direct experimental spectra for this specific compound are not widely published, this

document synthesizes data from closely related analogues and foundational NMR principles to

present a predictive but highly accurate spectral interpretation. This approach, rooted in

established substituent effects and empirical data, serves as a reliable framework for

researchers encountering this or structurally similar molecules. We will delve into the expected

chemical shifts, coupling patterns, and the advanced 2D NMR techniques required for

unambiguous structural validation.
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Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR data, the following standardized

numbering scheme for Methyl 5-bromo-4-methylpicolinate will be used throughout this guide.
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Caption: Structure of Methyl 5-bromo-4-methylpicolinate with atom numbering.

Part 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information about the electronic environment of protons

in the molecule. The chemical shifts are influenced by proximity to the electronegative nitrogen

atom, the electron-withdrawing effects of the bromine atom and the methoxycarbonyl group,

and the electron-donating nature of the methyl group.[1][2]

Expected Chemical Shifts and Multiplicities
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The aromatic protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0

ppm) due to the ring's diamagnetic anisotropy and the influence of the nitrogen atom.[1]

Protons alpha to the nitrogen (at C2 and C6) are the most deshielded.[1][3]

H6 (Position 6): This proton is alpha to the ring nitrogen, placing it in the most deshielded

environment. Its signal is expected to be a singlet and appear furthest downfield.

H3 (Position 3): This proton is beta to the nitrogen and ortho to the electron-withdrawing

methoxycarbonyl group, which will also shift it downfield. It is expected to appear as a

singlet.

C10-H₃ (Ester Methyl Protons): The protons of the methoxy group are in a relatively standard

environment. Based on data for methyl picolinate, their chemical shift will be around δ 3.9-

4.0 ppm.[4] This will be a sharp singlet integrating to 3 protons.

C11-H₃ (Ring Methyl Protons): The protons of the methyl group attached to the pyridine ring

will appear as a singlet. Its chemical shift will be influenced by the adjacent bromine and the

overall aromatic system.

Data Summary: Predicted ¹H NMR
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Integration Rationale

H6 8.4 - 8.6 Singlet (s) 1H

Alpha to

electronegative

nitrogen; most

deshielded

aromatic proton.

[1]

H3 8.1 - 8.3 Singlet (s) 1H

Beta to nitrogen,

ortho to electron-

withdrawing

ester group.

OCH₃ (C10) 3.9 - 4.1 Singlet (s) 3H

Typical range for

a methyl ester on

an aromatic ring.

[4]

CH₃ (C11) 2.5 - 2.7 Singlet (s) 3H

Aromatic methyl

group influenced

by adjacent

bromine.

Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are

highly sensitive to the electronic effects of the substituents and the nitrogen heteroatom.

Expected Chemical Shifts
Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2, C6) are significantly

shifted downfield. The carbon bearing the bromine (C5) will be shifted upfield relative to an

unsubstituted carbon due to the "heavy atom effect," while the carbons ortho and para to the

bromine will be deshielded.
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Carbonyl Carbon (C7): The ester carbonyl carbon will appear in the characteristic downfield

region for esters, typically around δ 165 ppm.

Methyl Carbons (C10, C11): The ester methoxy carbon (C10) will be in the δ 50-55 ppm

range, while the ring methyl carbon (C11) will be further upfield, typically δ 18-25 ppm.

Data Summary: Predicted ¹³C NMR
Carbon Assignment

Predicted Chemical Shift
(δ, ppm)

Rationale

C7 (C=O) 164 - 166
Typical chemical shift for an

ester carbonyl carbon.[5]

C2 149 - 152

Alpha to nitrogen and attached

to the ester group, causing

significant deshielding.

C6 148 - 151
Alpha to nitrogen, highly

deshielded.

C4 145 - 148 Attached to the methyl group.

C3 125 - 128
Beta to nitrogen, influenced by

adjacent ester.

C5 118 - 122

Attached to bromine; the

heavy atom effect causes a

relative upfield shift.

C10 (OCH₃) 52 - 54
Standard chemical shift for an

ester methoxy carbon.[5]

C11 (CH₃) 20 - 23
Typical range for a methyl

group on an aromatic ring.

Part 3: Structural Verification with 2D NMR
Spectroscopy
While 1D NMR provides substantial information, 2D NMR experiments are essential for the

definitive and unambiguous assignment of all proton and carbon signals, especially in complex
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or highly substituted molecules.[1]

Key 2D NMR Experiments
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin

coupling networks. For Methyl 5-bromo-4-methylpicolinate, no cross-peaks are expected

between the aromatic protons H3 and H6, as they are separated by five bonds and exhibit

no scalar coupling. This absence of correlation is a key piece of confirmatory data.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton

directly to the carbon it is attached to. It would be used to definitively link H3 to C3, H6 to C6,

the C10 protons to the C10 carbon, and the C11 protons to the C11 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful

experiment for elucidating the complete molecular structure. It reveals correlations between

protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). The

expected key HMBC correlations are visualized below and would serve to piece the

molecular puzzle together unequivocally.

Visualization of Key HMBC Correlations
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Caption: Predicted key HMBC correlations for structural confirmation.

Part 4: Experimental Protocol for NMR Data
Acquisition
To ensure high-quality, reproducible data, the following experimental protocol is recommended.
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Workflow for NMR Analysis

Sample Preparation

1D ¹H Spectrum Acquisition

1D ¹³C{¹H} Spectrum Acquisition

2D COSY Acquisition

2D HSQC Acquisition

2D HMBC Acquisition

Data Processing & Analysis

Structural Elucidation
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Caption: Standard workflow for complete NMR-based structural elucidation.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh approximately 5-10 mg of Methyl 5-bromo-4-methylpicolinate.

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is

critical; CDCl₃ is common, but DMSO-d₆ may be required if solubility is poor.

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for

chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP is

used.[6]

Ensure the solution is clear and free of particulate matter.

Instrument Setup and Calibration:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion

and sensitivity.

Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

Use the solvent deuterium lock signal for this purpose.

1D Spectrum Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of

approximately 16 ppm, centered around 8 ppm, is appropriate. A sufficient number of

scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as

singlets. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay may be necessary. A spectral width of 240 ppm is

standard.

2D Spectra Acquisition:
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Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC spectra using the

manufacturer's recommended pulse programs and parameters. These experiments are

crucial for definitive assignments.[7]

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct all spectra manually to ensure pure absorption lineshapes.

Perform baseline correction to obtain a flat baseline.

Integrate the signals in the ¹H spectrum.

Reference the spectra by setting the TMS signal to 0.00 ppm in both ¹H and ¹³C

dimensions. If residual solvent peaks are used for referencing, consult established tables

for their correct chemical shifts.[6][8]

Conclusion
This guide provides a detailed, predictive framework for the analysis of the ¹H and ¹³C NMR

spectra of Methyl 5-bromo-4-methylpicolinate. By leveraging established principles of NMR

spectroscopy and data from analogous structures, we have outlined the expected spectral

features, including chemical shifts and signal multiplicities. Furthermore, we have detailed the

critical role of 2D NMR experiments, particularly HMBC, in providing the unambiguous

correlations necessary for complete structural verification. The provided experimental protocol

offers a robust methodology for acquiring high-quality data. This comprehensive approach

ensures that researchers can confidently identify and characterize this important heterocyclic

building block, facilitating its application in scientific research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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